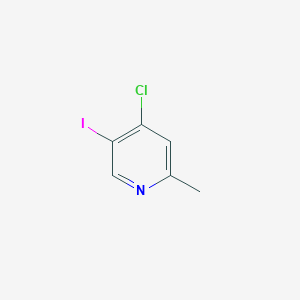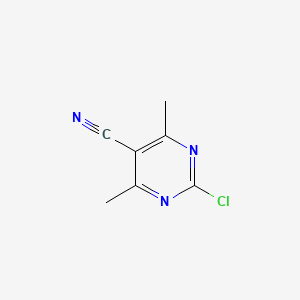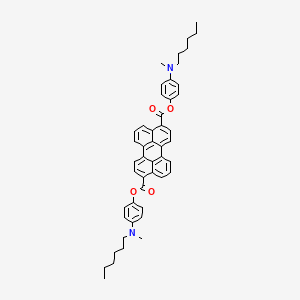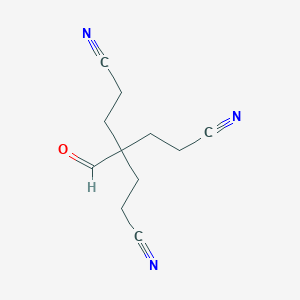![molecular formula C19H25NO6 B13103572 1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro linkage between a chroman and a pyrrolidine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid typically involves multiple steps, starting with the formation of the spiro linkage. One common method involves the use of tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The reaction conditions often include the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group is typically removed using strong acids like TFA or HCl.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a carbocation intermediate, which can undergo further reactions such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid derivative with similar protecting group chemistry.
®-1-Boc-3-pyrrolidinecarboxylic acid: The enantiomer of the (S)-isomer, also used in peptide synthesis.
N-Boc-pyrrolidine-3-carboxylic acid: A related compound with a Boc-protected pyrrolidine ring.
Uniqueness
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This makes it a valuable compound for specialized applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C19H25NO6 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
8-methoxy-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-18(2,3)26-17(23)20-10-13(16(21)22)19(11-20)8-9-25-15-12(19)6-5-7-14(15)24-4/h5-7,13H,8-11H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
OHCUVKUPSJPZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC3=C2C=CC=C3OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


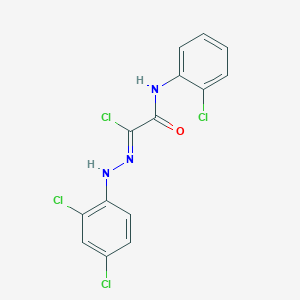

![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
